

In vivo efficacy of 5-m-Tolyl-2H-pyrazol-3-ylamine derivatives

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Compound of Interest

Compound Name: 5-m-Tolyl-2H-pyrazol-3-ylamine

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In Vivo Efficacy of Pyrazole Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vivo efficacy of various pyrazole derivatives, drawing from preclinical studies in key therapeutic areas such as inflammation and oncology. While specific data for **5-m-Tolyl-2H-pyrazol-3-ylamine** derivatives were not prominently available in the reviewed literature, the following sections present data from analogous pyrazole compounds, offering insights into the potential of this chemical class.

Anti-Inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively investigated for their anti-inflammatory properties, often targeting key enzymes like cyclooxygenase (COX).^{[1][2]} In vivo studies commonly employ the carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.

Quantitative Data Summary: Anti-Inflammatory Efficacy

Compound/Derivative	Animal Model	Dose	% Inhibition of Edema	Comparator	Comparator % Inhibition	Reference
Pyrazoline 2d	Rat	-	Higher than Indomethacin	Indomethacin	-	[3]
Pyrazoline 2e	Rat	-	Higher than Indomethacin	Indomethacin	-	[3]
1,3,4-trisubstituted pyrazole (5a)	Rat	-	≥84.2%	Diclofenac	86.72%	[2]
1,3,4,5-tetrasubstituted pyrazole (117a)	-	1 mM (in vitro)	93.80%	Diclofenac Sodium	90.21%	[4]
Compound 6g	Mouse (LPS-stimulated BV2 microglia)	IC50 = 9.562 μM (for IL-6 suppression)	Potent IL-6 suppression	Dexamethasone, Celecoxib	Less potent	[5]

Note: Direct comparison of percentage inhibition can be challenging due to variations in experimental protocols, dosing, and time points of measurement.

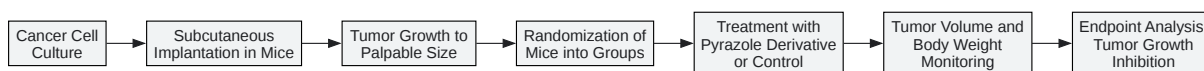
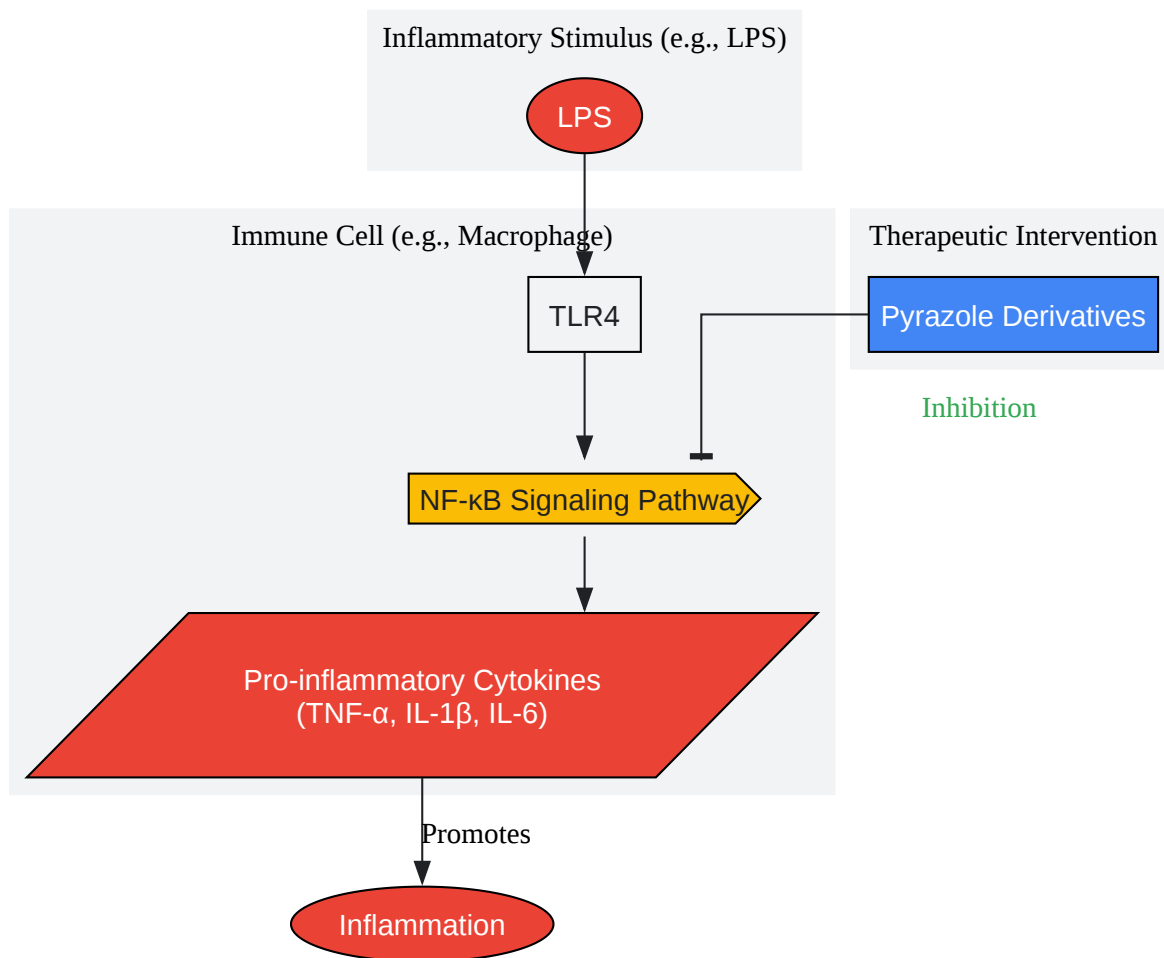
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used model assesses the efficacy of acute anti-inflammatory agents.

- **Animal Model:** Typically, Wistar or Sprague-Dawley rats are used.
- **Acclimatization:** Animals are acclimatized to laboratory conditions for a minimum of one week.
- **Grouping:** Animals are randomly assigned to control and treatment groups.
- **Compound Administration:** The test pyrazole derivative, a vehicle (control), and a standard drug (e.g., indomethacin, diclofenac) are administered, often intraperitoneally or orally, at a specified time before carrageenan injection.[3]
- **Induction of Inflammation:** A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar tissue of the right hind paw.
- **Measurement of Edema:** Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- **Calculation of Inhibition:** The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathway: Pro-Inflammatory Cytokine Inhibition

Several pyrazole derivatives exert their anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[1][6]



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